molecular formula C15H12N6S3 B4314798 2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE

2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE

Cat. No.: B4314798
M. Wt: 372.5 g/mol
InChI Key: WQNJZKXMTPSICN-UHFFFAOYSA-N
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Description

2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This method, however, has limited substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects . Additionally, it can disrupt DNA replication processes, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and thiadiazole derivatives, such as:

Uniqueness

What sets 2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE apart is its unique combination of pyridine, triazole, and thiadiazole rings, which confer distinct electronic and steric properties. These properties enhance its ability to interact with various biological targets and make it a versatile compound in medicinal chemistry and materials science .

Properties

IUPAC Name

3,6-bis(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6S3/c1-3-7-16-11(5-1)9-22-13-18-19-14-21(13)20-15(24-14)23-10-12-6-2-4-8-17-12/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNJZKXMTPSICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C3N2N=C(S3)SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE
Reactant of Route 2
2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE
Reactant of Route 3
2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE
Reactant of Route 4
2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE
Reactant of Route 5
Reactant of Route 5
2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE
Reactant of Route 6
Reactant of Route 6
2-PYRIDYLMETHYL {3-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL} SULFIDE

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